Product packaging for D-Ala-Ala(Cat. No.:CAS No. 1115-78-2)

D-Ala-Ala

Cat. No.: B1669776
CAS No.: 1115-78-2
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-DMTCNVIQSA-N
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Description

D-Alanyl-L-alanine is a dipeptide of significant interest in microbiological and biochemical research. It is structurally related to the D-Alanyl-D-alanine terminus found in the peptidoglycan precursor of bacterial cell walls, a critical target for several classes of antibiotics . As a component of bacterial peptidoglycan, D-alanine is essential for biosynthesis in pathogens like Staphylococcus aureus . Researchers utilize this compound to investigate bacterial cell wall assembly and the mechanisms of antimicrobial agents. Studies on related isomers show that disrupting D-alanine metabolism increases bacterial susceptibility to various antibiotics, including β-lactams and cationic antimicrobials, by impairing peptidoglycan synthesis and increasing the net negative charge of the cell surface . This makes D-Alanyl-L-alanine a valuable tool for probing the relationship between alanine metabolism, cell wall integrity, and antimicrobial susceptibility, particularly in resistant strains such as MRSA . The product is supplied as a high-purity solid for in vitro research applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B1669776 D-Ala-Ala CAS No. 1115-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016946
Record name D-Alanyl-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-78-2
Record name D-Alanyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-ALANYL-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Synthesis of D Alanyl D Alanine: D Alanine D Alanine Ligase Ddl

Catalytic Mechanism of d-Alanine-d-alanine Ligase

The catalytic mechanism of Ddl involves an ordered ter-ter reaction, proceeding through two distinct half-reactions and involving the formation of reaction intermediates. nih.govresearchgate.net

ATP-Dependent Ligation Reaction

The synthesis of d-Ala-d-Ala is an ATP-dependent process. nih.govwikipedia.org The reaction can be summarized by the following equation:

ATP + 2 D-alanine (B559566) ADP + phosphate (B84403) + D-alanyl-D-alanine (B1587853) wikipedia.org

In the first half-reaction, ATP and two Mg²⁺ ions bind to the enzyme, facilitating the closure of the P-loop. nih.govresearchgate.net Subsequently, the first D-alanine molecule (D-Ala₁) binds adjacent to ATP, inducing a conformational change, including the closure of the Ω-loop. nih.govresearchgate.net

Formation of d-Alanyl Acylphosphate Intermediate

Following the binding of the first D-alanine and ATP, the carboxylate oxygen atom of D-Ala₁ performs a nucleophilic attack on the γ-phosphate of ATP. nih.govnih.gov This results in the transfer of the γ-phosphate to D-Ala₁, forming a high-energy intermediate known as d-alanyl acylphosphate, and releasing ADP. nih.govnih.govebi.ac.uk This acylphosphate intermediate is stabilized within the active site, with specific residues like Ser150 contributing to its stabilization. ebi.ac.uk

Substrate Binding and Product Release

After the formation of the d-alanyl acylphosphate intermediate, a second D-alanine molecule (D-Ala₂) enters the active site. nih.govresearchgate.net The primary amine group of D-Ala₂, which must be in its deprotonated form (NH₂), then attacks the phosphorylated carbonyl carbon of the d-alanyl acylphosphate. nih.govresearchgate.net This nucleophilic attack leads to the formation of a tetrahedral intermediate. nih.govnih.gov The collapse of this tetrahedral intermediate within the active site results in the formation of the d-Ala-d-Ala dipeptide and inorganic phosphate (Pᵢ). nih.govresearchgate.net

Studies have indicated that Ddl enzymes from various bacterial species possess two distinct D-alanine binding sites with differing affinities. asm.orgpnas.org The first site (D-Ala₁) typically exhibits higher affinity for D-alanine compared to the second site (D-Ala₂). asm.orgpnas.org Product release is considered a potential rate-limiting step in the catalytic cycle. nih.gov Following the collapse of the tetrahedral intermediate, Pᵢ is released from the enzyme, followed by the release of d-Ala-d-Ala and ADP. researchgate.net

Structural Biology of d-Alanine-d-alanine Ligase

Structural studies, particularly X-ray crystallography, have provided significant insights into the architecture of Ddl and the conformational changes that occur during its catalytic cycle. nih.govnih.gov Ddl enzymes generally consist of three discrete domains: an N-terminal domain, a central domain, and a C-terminal domain. asm.orgbiorxiv.org The active site is located at the interface of these three domains and is shaped by several loop regions. asm.orgnih.gov

X-ray Crystallography Studies of Ddl

Numerous crystal structures of Ddl from various bacterial species have been determined, providing detailed molecular views of the enzyme in different states. These studies have been crucial for understanding the catalytic mechanism and identifying potential sites for inhibitor binding. nih.govpnas.orgnih.gov

Apo and Ligand-Bound Forms (e.g., ADP, ATP, AMPPNP, d-Ala-d-Ala complexes)

X-ray crystallography has captured Ddl in various forms, including the apo (unliganded) state and complexes bound to substrates, products, and transition state analogs. nih.govingentaconnect.comnih.gov Structures of Ddl from organisms like Thermus thermophilus (TtDdl), Escherichia coli (EcoliDDlB), Mycobacterium tuberculosis (MtDdl), and Xanthomonas oryzae pv. oryzae (XoDDL) have been reported. nih.govasm.orgnih.govnih.gov

Studies on TtDdl, for instance, have yielded structures of the unliganded enzyme, as well as complexes with adenylyl imidodiphosphate (AMPPNP, a non-hydrolyzable ATP analog), ADP, ADP-D-Ala, and ATP-D-Ala-d-Ala. nih.govresearchgate.net These structures reveal cumulative conformational changes, particularly a rotation of the central domain and local changes in flexible loops (P-loop, Ω-loop, and loop 3), that occur upon substrate or product binding. nih.govnih.gov These changes transition the enzyme from an open to a closed form, with semi-open and semi-closed intermediates observed. nih.gov

Crystal structures of Ddl in complex with ADP and phosphorylated inhibitors mimicking the tetrahedral intermediate have also been determined, providing insights into the transition state of the second half-reaction. pnas.orgrcsb.org The binding of ATP and D-alanine substrates induces significant structural rearrangements in the binding pockets and surrounding loop regions. asm.orgrcsb.org

The apo structure of MtDdl showed a novel conformation compared to other reported Ddl apo structures, highlighting flexibility in the nucleotide and D-alanine binding pockets. asm.orgrcsb.org Similarly, studies on XoDDL revealed shifts in the γ-phosphate of ATP in the ATP-bound structure compared to the TtDdl ATP-D-Ala-d-Ala complex, suggesting flexibility in the ATP conformation. nih.gov The conformational changes of specific loops, such as the serine loop and the ω-loop, are critical for substrate binding and catalytic activity. researchgate.net

The resolution of these crystal structures varies, typically ranging from approximately 1.9 Å to 2.6 Å, providing high-resolution details of the enzyme's active site and ligand interactions. nih.govpnas.orgrcsb.orgrcsb.org

Here is a table summarizing some representative Ddl crystal structures and their bound ligands:

PDB IDOrganismLigands BoundResolution (Å)Reference
2ZDQThermus thermophilus HB8ATP, D-Ala-d-Ala2.3 rcsb.org
6U1JThermus thermophilus HB8ADP, Phosphate, D-Ala-d-Ala, Mg²⁺, K⁺- nih.gov
1IOVEscherichia coli (ddlB)ADP, Phosphoryl Phosphonate (B1237965)2.2 rcsb.org
3LWBMycobacterium tuberculosisApo2.1 rcsb.org
4ME6Xanthomonas oryzae pv. oryzaeADP2.1 rcsb.org
2I80Staphylococcus aureusApo2.0 pnas.org
2FB9Thermus caldophilusApo- pdbj.org
5C1PYersinia pestisADP, D-Ala-d-Ala- enzymes.me.uk
5C1OYersinia pestisAMPPNP- enzymes.me.uk

Note: Resolution data for some PDB entries were not directly available in the search snippets but are commonly associated with crystallographic studies.

These structural studies, combined with kinetic data, have elucidated the dynamic nature of Ddl and the precise molecular events that underpin the enzymatic synthesis of d-alanyl-d-alanine, a critical step in bacterial cell wall formation.

Active Site Architecture and Conformational Dynamics

The active site of Ddl is situated at the intersection of three discrete domains that constitute the enzyme's structure. asm.org This ligand-binding cavity is conjoined by several loop regions. asm.org The enzyme's catalytic activity is intrinsically linked to significant conformational changes. researchgate.netnih.govnih.gov

Upon substrate or product binding, the central domain of Ddl undergoes a cumulative rotation towards the active site. nih.govnih.gov This movement is coupled with local conformational changes in three flexible loops. nih.govnih.gov These coordinated structural rearrangements facilitate the transition of the enzyme from an open to a closed form, progressing through semi-open and semi-closed intermediate states. nih.govnih.gov The nucleotide and D-alanine binding pockets exhibit flexibility, necessitating substantial structural rearrangement of the bordering regions for the entry and binding of ATP and D-alanine molecules. asm.org

Specific regions, such as the "lid loop" or "omega loop," play a critical role in these dynamics, influencing the accessibility of the active site and the binding of substrates and inhibitors. researchgate.netresearchgate.netacs.orgacs.org The conformation of this loop impacts substrate entry and product release. acs.org Notably, the apo structure of Mycobacterium tuberculosis Ddl displays a novel conformation not observed in Ddl enzymes from other species. asm.org

Analysis of ATP-Grasp Fold and Conserved Structural Motifs

Ddl enzymes are characterized by the presence of an ATP-grasp fold, a distinct ATP-binding structural motif. ebi.ac.ukebi.ac.ukwikipedia.org This fold is composed of two α+β subdomains that effectively "grasp" an ATP molecule between them. mdpi.comebi.ac.ukebi.ac.ukwikipedia.org

The ATP-grasp domain contains three conserved motifs. ebi.ac.ukebi.ac.ukexpasy.org These motifs are associated with the phosphate binding loop and the Mg²⁺ binding site. ebi.ac.ukebi.ac.ukexpasy.org The Mg²⁺ ion is generally required by most ATP-grasp enzymes and is coordinated by ATP within the active site. mdpi.com

Spectroscopic Investigations

Spectroscopic techniques provide valuable insights into the structural characteristics, conformational changes, and thermal stability of Ddl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between Ddl and its ligands, as well as analyzing conformational changes. NMR ligand binding assays can be employed to determine the binding of molecules such as D-alanine, ATP, and inhibitors like D-cycloserine, both individually and in combination. nih.gov These assays are also useful for conducting inhibition studies. nih.gov

Furthermore, NMR metabolomics has been utilized to study the broader metabolic impact of Ddl inhibition in bacteria, helping to identify the primary cellular targets of antibacterial compounds like D-cycloserine. nih.gov This approach can reveal how inhibiting Ddl affects the levels of various metabolites within the cell. nih.gov

Circular Dichroism (CD) and Fluorescence Spectroscopy for Secondary Structure and Thermal Stability

Circular Dichroism (CD) and fluorescence spectroscopy are complementary biophysical methods used to characterize the secondary structure and thermal stability of proteins like Ddl. researchgate.netnih.govdntb.gov.uajasco-global.com

CD spectroscopy is particularly effective at elucidating conformational changes occurring within the protein backbone and determining the percentages of different secondary structure elements, such as alpha-helices and beta-structures. researchgate.netnih.govdntb.gov.uajasco-global.com Studies using CD have shown variations in the secondary structure content of Ddl at different pH values. researchgate.netnih.gov

Fluorescence spectroscopy provides information about the protein's aromatic residues and can be used to assess thermal stability. researchgate.netnih.govdntb.gov.uajasco-global.com By monitoring changes in fluorescence intensity or spectra as a function of temperature, researchers can determine parameters such as the melting temperature (Tm), which indicates the point at which the protein unfolds. jasco-global.com Thermal denaturation studies using fluorescence and CD can reveal the reversibility of unfolding and the potential for protein aggregation. researchgate.netnih.gov

Computational Approaches to Ddl Function

Computational methods, particularly molecular dynamics simulations, are instrumental in understanding the dynamic behavior and flexibility of Ddl.

Molecular Dynamics Simulations for Enzyme Flexibility and Lid Loop Dynamics

Molecular dynamics (MD) simulations are widely used to study the enzyme flexibility and the dynamics of specific regions, such as the lid loop, in Ddl. researchgate.netresearchgate.netacs.orgfishersci.catci-chemical-trading.comnih.govdntb.gov.ua These simulations can provide detailed insights into the opening and closing motions of the lid loop, which are crucial for substrate binding and product release. researchgate.netresearchgate.netacs.org

Note: The user requested an article focusing on "d-Alanyl-l-alanine," but the provided outline exclusively details the enzymatic synthesis, kinetics, regulation, and isoforms of "d-Alanyl-d-alanine" and the enzyme D-alanine-D-alanine Ligase (Ddl). This article will therefore adhere strictly to the provided outline and focus on d-Alanyl-d-alanine and Ddl.

D-alanine-D-alanine ligase (Ddl, EC 6.3.2.4) is a crucial bacterial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.netwikipedia.org This enzyme catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide from two molecules of D-alanine. researchgate.netwikipedia.orgnih.govnih.gov This dipeptide is subsequently incorporated into the peptidoglycan precursor, UDP-MurNAc-pentapeptide, playing a vital role in the cross-linking of peptidoglycan chains, which is essential for maintaining cell wall integrity and bacterial survival. researchgate.netnih.govbiorxiv.org The reaction catalyzed by Ddl can be summarized as follows:

ATP + 2 D-alanine ADP + Phosphate + D-alanyl-D-alanine wikipedia.org

Ddl belongs to the ATP-grasp superfamily of enzymes, characterized by a distinct ATP-binding site known as the ATP-grasp fold. nih.govnih.gov The catalytic mechanism involves the initial phosphorylation of the carboxylate of the first D-alanine molecule by ATP, forming a D-alanyl-acylphosphate intermediate. Subsequently, the amine group of the second D-alanine molecule attacks this intermediate, leading to the formation of the D-alanyl-D-alanine dipeptide and releasing inorganic phosphate. ebi.ac.uk Two magnesium ions are essential for the reaction, facilitating ATP recognition. researchgate.net

Molecular Docking Studies of Substrate and Inhibitor Binding

Molecular docking studies have been extensively used to investigate the binding interactions of substrates (D-alanine and ATP) and potential inhibitors within the active site of Ddl. researchgate.netresearchgate.netplos.org These studies aim to elucidate the binding modes, identify key residues involved in recognition and catalysis, and guide the design of novel antibacterial agents targeting Ddl. researchgate.netresearchgate.net

The active site of Ddl is located at the interface of its three domains and contains binding pockets for ATP and two molecules of D-alanine (referred to as D-Ala1 and D-Ala2 sites). nih.govnih.gov Studies have indicated that the D-Ala1 site typically exhibits a higher affinity for D-alanine compared to the D-Ala2 site. nih.gov Molecular docking, often complemented by molecular dynamics simulations, has provided insights into the conformational changes of the enzyme upon substrate binding, such as the closure of loop regions around the active site. researchgate.netnih.gov

Inhibitors of Ddl, such as the D-alanine analog D-cycloserine and phosphinate and phosphonate dipeptide analogs, have also been studied using docking. nih.govpnas.org These inhibitors often bind to the D-alanine binding sites or mimic transition state intermediates, interfering with the enzymatic reaction. nih.govpnas.org Novel inhibitors, including certain pyridopyrimidines and flavonoids, have been investigated through molecular docking to explore their potential as Ddl inhibitors by targeting either the ATP or D-alanine binding sites. researchgate.netplos.orglstmed.ac.uk Docking scores and predicted binding interactions help assess the potential efficacy and binding affinity of these compounds. researchgate.net

Enzymatic Kinetics and Regulation of Ddl Activity

The catalytic efficiency of Ddl is characterized by kinetic parameters such as K_m and k_cat. These parameters reflect the enzyme's affinity for its substrates and the rate of product formation. researchgate.netlstmed.ac.uk Kinetic studies have been performed on Ddl from various bacterial species to understand their enzymatic properties.

Kinetic Parameters (K_m, k_cat) for Substrates

The Michaelis constant (K_m) for D-alanine and ATP varies depending on the bacterial species and the specific Ddl isoform. Similarly, the catalytic turnover rate (k_cat) shows variability. These parameters are crucial for understanding the enzyme's activity under different conditions and for comparing the efficiency of Ddl from different organisms.

While specific comprehensive data tables across multiple species were not consistently available across the search results, some studies provide examples of kinetic parameters for Ddl from particular bacteria. For instance, a study on A. hydrophila Ddl (AhDdl) reported a higher affinity for ATP (K_m: 54.1 ± 9.1 μM) compared to D-alanine (K_m: 1.01 ± 0.19 mM). researchgate.net Another study on Enterococcus faecalis Ddl showed that in the presence of 10 mM KCl, the k_cat increased 1.4-fold, and the K_m for the D-Ala substrate decreased 3-fold. nih.gov

Activation by Monovalent Cations (e.g., K+, Rb+) and Associated Mechanisms

Ddl activity is known to be activated by monovalent cations (MVCs), particularly potassium (K+) and rubidium (Rb+). nih.govresearchgate.netresearchgate.netnih.gov This activation is typically classified as Type II, meaning the enzyme retains some activity in the absence of MVCs, but its efficiency is significantly enhanced in their presence. nih.govresearchgate.net

Studies on Thermus thermophilus Ddl (TtDdl) have shown that the enzyme's efficiency can increase approximately 20-fold with activating MVCs. nih.govresearchgate.net The degree of activation is dependent on the ionic radius of the cation, with K+ and Rb+ providing maximal activation, while Li+ and Na+ show little to no effect. nih.govresearchgate.net Structural studies have revealed that activating MVCs bind to a site adjacent to the active site. nih.govresearchgate.netresearchgate.net Although MVC binding does not appear to induce significant conformational changes in TtDdl, it is proposed that these cations activate Ddl by altering the charge distribution within the active site, thereby facilitating catalysis. nih.govnih.gov This MVC binding site is structurally conserved within the ATP-grasp superfamily. nih.gov

Feedback Inhibition Mechanisms

Feedback inhibition is a common regulatory mechanism in metabolic pathways. While the search results did not provide extensive details on classical feedback inhibition mechanisms for Ddl by pathway end-products, the enzyme's activity is regulated by the availability of its substrates (D-alanine and ATP) and the presence of inhibitors. plos.orgnih.gov The accumulation of reaction products (ADP and inorganic phosphate) could potentially influence the reaction equilibrium, although this is inherent to the reversibility of the reaction rather than a specific feedback inhibitory binding event described in the provided sources. Inhibitors, such as D-cycloserine and synthetic compounds, act as exogenous regulators by competing with substrates or binding to allosteric sites, thereby inhibiting Ddl activity. plos.orgnih.govpnas.org

Isoforms of d-Alanine-d-alanine Ligase (DdlA, DdlB)

In some bacterial species, two isoforms of D-alanine-D-alanine ligase, designated DdlA and DdlB, exist. nih.govbiorxiv.orgresearchgate.netplos.orggoogle.comrcsb.org The presence of multiple isoforms can provide bacteria with regulatory flexibility or functional redundancy.

Functional Similarities and Differences across Bacterial Species

DdlA and DdlB isoforms typically share a degree of sequence identity and exhibit functional similarities. For example, in Escherichia coli, DdlA and DdlB share about 35% amino acid sequence identity and show similar kinetic characteristics, substrate specificity, and sensitivity to known inhibitors. nih.govplos.org

Data Tables

Based on the search results, here is a table summarizing some reported kinetic parameters for Ddl from different organisms. Note that conditions and methodologies can vary between studies, which may affect the reported values.

OrganismDdl IsoformSubstrateK_m (µM or mM)k_cat (s⁻¹)K_cat/K_m (M⁻¹s⁻¹)Conditions / NotesSource
A. hydrophilaAhDdlATP54.1 ± 9.1 µMNRNRNR researchgate.net
A. hydrophilaAhDdlD-alanine1.01 ± 0.19 mMNRNRNR researchgate.net
Enterococcus faecalisNRD-alanineDecreased 3-fold in presence of K+Increased 1.4-fold in presence of K+Improved efficiencyIn presence of 10 mM KCl nih.gov
Thermus thermophilusTtDdlD-Ala2NRNRIncreased ~20-fold in presence of K+ or Rb+With activating MVCs compared to low MVC conditions nih.govresearchgate.net
Thermus thermophilusTtDdlD-Ala2NRNRVaried with MVC ionic radiusK+, Rb+, Cs+ > Li+, Na+ nih.govresearchgate.net
Pseudomonas aeruginosaPaDdlANRNear identical to PaDdlBNear identical to PaDdlBNRNR researchgate.netrcsb.org
Pseudomonas aeruginosaPaDdlBNRNear identical to PaDdlANear identical to PaDdlANRNR researchgate.netrcsb.org

*NR: Not Reported

Isoforms of d-Alanine-d-alanine Ligase (DdlA, DdlB)

Evolutionary Divergence and Conservation

D-alanine-D-alanine ligase enzymes are widely distributed in bacteria, reflecting their essential role in peptidoglycan biosynthesis. ebi.ac.ukebi.ac.uk The enzyme is generally conserved, with proteins typically ranging from 300 to 360 amino acids and containing several conserved regions. ebi.ac.uk The N-terminal region is thought to be involved in substrate binding, while the C-terminus is considered the catalytic domain. wikipedia.orgebi.ac.uk A Gly-rich region in the N-terminus may be involved in ATP binding. ebi.ac.uk

Evolutionary studies, including phylogenetic analyses of Ddl sequences, have revealed distinct groupings. For example, Ddl enzymes from Gram-negative thermophilic bacteria show a close evolutionary relationship and diverge from those found in mesophilic bacteria. frontiersin.org This divergence has been hypothesized to correlate with differences in vancomycin (B549263) susceptibility, suggesting that thermophilic Ddls may have evolved to favor D-alanyl-D-alanine bonding. frontiersin.org

Variations in substrate specificity have also been observed in certain Ddl homologs, particularly those associated with vancomycin resistance, such as the VanA, VanB, and VanC families. ebi.ac.uktandfonline.com Unlike typical Ddls that primarily synthesize D-alanyl-D-alanine, these resistant-associated ligases can synthesize D-alanyl-D-lactate or D-alanyl-D-serine (B14740489), contributing to resistance by producing peptidoglycan precursors that are not recognized by vancomycin. ebi.ac.ukebi.ac.uktandfonline.com Phylogenetic analysis places these vancomycin-resistant associated ligases in a distinct evolutionary group separate from other Ddls. tandfonline.com

Comparative studies, including molecular modeling and dynamics simulations, have been employed to understand the functional impact of structural differences in Ddl proteins from various bacteria, such as Legionella pneumophila and E. coli. researchgate.net These studies highlight variations in structural features, dynamic behavior, and substrate/ligand interaction patterns, contributing to the understanding of the diverse activity profiles observed in Ddl enzymes across different bacterial strains. researchgate.net

Kinetic Parameters of D-alanine-D-alanine Ligase from Mycobacterium tuberculosis (Tb-DdlA) mdpi.com

ParameterValueUnits
KmATP50.327 ± 4.652μmol/L
VmATP204.082 ± 1.021mmol/min/mg
KmAla1.011 ± 0.094mmol/L
VmAla71.942 ± 0.884mmol/min/mg
kcat0.044 ± 0.002min⁻¹

Note: These values were determined under optimal catalytic conditions at pH 8.0 and 37 °C. mdpi.com

Kinetic Parameters of D-alanine-D-alanine Ligase from Staphylococcus aureus (StaDDl) pnas.org

ParameterValueUnits
Km,app,ATP60μM
Specific activity0.08μmol·min⁻¹·mg⁻¹
Km,1 (D-Ala)0.025mM
Km,2 (D-Ala)1.5mM

Note: Km,1 and Km,2 represent the Michaelis constants for the first and second D-alanine binding sites, respectively. pnas.org

Metabolic Pathways Involving D Alanine and D Alanyl D Alanine

Biosynthesis of d-Alanine (B559566)

The primary mechanisms for the synthesis of d-alanine in bacteria involve the interconversion of L-alanine and the activity of D-amino acid transaminases.

Alanine (B10760859) Racemase (Alr/DadX)-Catalyzed L-Alanine to D-Alanine Interconversion

Alanine racemase (Alr), also known as DadX in some organisms, is a ubiquitous bacterial enzyme that catalyzes the reversible interconversion between L-alanine and d-alanine. researchgate.netnih.govtandfonline.comasm.orgnih.gov This enzyme is essential for providing the necessary supply of d-alanine for peptidoglycan synthesis. nih.govtandfonline.comasm.org Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govtandfonline.comasm.org The racemization reaction involves the abstraction of the alpha-proton from one enantiomer of alanine, followed by the reprotonation on the opposite face of the molecule to yield the other enantiomer. wikipedia.org Bacteria can possess one or two alanine racemase genes; in species with two genes, one is typically constitutively expressed and anabolic, while the other is inducible and catabolic. asm.org Studies have shown that alanine racemase is essential for bacterial growth in the absence of exogenous d-alanine in some species, confirming its critical role in cell wall biosynthesis. asm.org

D-Amino Acid Transaminase (Dat) Activity in d-Alanine Synthesis

In addition to alanine racemase, some bacteria, particularly Gram-positive species, can also synthesize d-alanine through the activity of D-amino acid transaminase (Dat). researchgate.netnih.gov D-amino acid transaminases catalyze the transfer of an amino group from a D-amino acid to an alpha-keto acid, resulting in the formation of a new D-amino acid and a new alpha-keto acid. ebi.ac.ukmdpi.com Specifically, Dat can catalyze the interconversion of d-alanine and 2-oxoglutarate to pyruvate (B1213749) and d-glutamate, contributing to the pool of d-alanine. researchgate.netebi.ac.ukmdpi.com This enzyme is also PLP-dependent and plays a role in the synthesis of bacterial cell wall components. ebi.ac.ukmdpi.com

Incorporation of d-Alanyl-d-alanine (B1587853) into Peptidoglycan Precursors

d-Alanyl-d-alanine is a key dipeptide that is incorporated into the pentapeptide side chain of the peptidoglycan precursor, UDP-MurNAc-pentapeptide. The formation and addition of this dipeptide are mediated by specific ligases.

Role of Mur Ligases (MurF) in Pentapeptide Formation

The stepwise assembly of the peptide stem of peptidoglycan is carried out by a series of essential enzymes known as Mur ligases (MurC, MurD, MurE, and MurF). oup.comasm.orgnih.govwikipedia.orgproteopedia.orgresearchgate.net These ATP-dependent enzymes sequentially add amino acids to the UDP-MurNAc precursor. oup.comasm.orgnih.govwikipedia.orgproteopedia.orgresearchgate.netbiorxiv.org MurF (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase) catalyzes the final step in the formation of the pentapeptide side chain by adding the pre-formed d-Alanyl-d-alanine dipeptide to the UDP-MurNAc-tripeptide. oup.comasm.orgnih.govwikipedia.orgproteopedia.orgresearchgate.net This reaction is critical for completing the UDP-MurNAc-pentapeptide precursor. researchgate.net Mur ligases share structural similarities, typically consisting of three domains involved in substrate binding and ATP hydrolysis. wikipedia.orgproteopedia.org

Assembly of UDP-MurNAc-pentapeptide

The assembly of UDP-MurNAc-pentapeptide is a multi-step process occurring in the cytoplasm of bacteria. It begins with the formation of UDP-MurNAc. oup.comnih.govwikipedia.orgmdpi.com Subsequently, the Mur ligases add amino acids sequentially. MurC adds L-alanine to UDP-MurNAc, forming UDP-MurNAc-L-alanine. oup.comasm.orgnih.govwikipedia.orgproteopedia.orgbiorxiv.org MurD then adds d-glutamic acid to form UDP-MurNAc-L-alanine-d-glutamate (UDP-MurNAc-dipeptide). oup.comnih.govwikipedia.orgproteopedia.orgplos.org MurE adds a diamino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria or L-lysine in Gram-positive bacteria, resulting in UDP-MurNAc-tripeptide. oup.comnih.govwikipedia.orgproteopedia.org Finally, MurF ligates the dipeptide d-Alanyl-d-alanine to the UDP-MurNAc-tripeptide, yielding the complete UDP-MurNAc-pentapeptide. oup.comasm.orgnih.govwikipedia.orgproteopedia.orgresearchgate.netbiorxiv.orgmdpi.com The d-Alanyl-d-alanine dipeptide itself is synthesized by d-Alanyl-d-alanine ligases (Ddl). researchgate.netmdpi.comnih.gov The fully assembled UDP-MurNAc-pentapeptide is then utilized in subsequent steps of peptidoglycan synthesis at the bacterial membrane. asm.orgnih.govbiorxiv.org

D Alanyl D Alanine As a Target in Antimicrobial Drug Discovery

Mechanisms of Action for d-Alanyl-d-alanine-Targeting Antibiotics

Several classes of antibiotics exert their effects by interfering with the synthesis or utilization of d-alanyl-d-alanine (B1587853) or the peptidoglycan precursors containing this dipeptide. These mechanisms ultimately disrupt bacterial cell wall formation, leading to cell death. sigmaaldrich.comsigmaaldrich.com

D-cycloserine (DCS) as an Inhibitor of Ddl

D-cycloserine (DCS), a cyclic analogue of d-alanine (B559566), is an antibiotic that targets enzymes involved in the early stages of peptidoglycan synthesis in the bacterial cytoplasm. sigmaaldrich.comwikipedia.orgnih.govtoku-e.compatsnap.comnih.govdrugbank.com It inhibits two key enzymes: alanine (B10760859) racemase (Alr) and d-alanine:d-alanine ligase (Ddl). sigmaaldrich.comwikipedia.orgnih.govtoku-e.compatsnap.comnih.govdrugbank.comnih.gov Alanine racemase is responsible for converting L-alanine to d-alanine, a necessary precursor for peptidoglycan. sigmaaldrich.comsigmaaldrich.comwikipedia.orgnih.govpatsnap.comdrugbank.com D-alanine:d-alanine ligase (Ddl) catalyzes the ATP-dependent formation of the d-alanyl-d-alanine dipeptide from two molecules of d-alanine. patsnap.comsigmaaldrich.comwikipedia.orgpatsnap.comasm.org By inhibiting these enzymes, DCS prevents the formation of the essential d-alanyl-d-alanine building block. wikipedia.orgpatsnap.com

Competitive Inhibition with d-Alanine

D-cycloserine acts as a competitive inhibitor of both alanine racemase and D-alanine:d-alanine ligase due to its structural similarity to d-alanine. wikipedia.orgnih.govtoku-e.comdrugbank.comnih.govasm.orgacs.org For Ddl, DCS competes with d-alanine for binding sites on the enzyme. nih.govasm.orgacs.org Studies have shown that DCS can competitively inhibit d-alanine binding at both d-alanine binding sites on Ddl, although the relative contribution of each site to this process can vary. nih.govasm.orgacs.org For instance, in Mycobacterium tuberculosis Ddl, DCS was found to competitively inhibit d-alanine binding at both sites with similar affinity. nih.gov The inhibition is described as competitive with respect to d-alanine and can be instantaneous and reversible. acs.org

Phosphorylation-Dependent Inhibition of Ddl

While competitive inhibition is a primary mechanism, research has also indicated that the inhibition of D-alanine:D-alanine ligase by D-cycloserine can proceed via a distinct phosphorylated form of the drug. nih.govresearchgate.net This involves the formation of a DCS-phosphate species, which is analogous to the physiological reaction where d-alanine-phosphate precedes dipeptide formation catalyzed by Ddl. nih.gov This mechanistic insight suggests a more complex interaction beyond simple reversible competitive binding for Ddl inhibition by DCS. nih.govresearchgate.net

Impact on Bacterial Cell Wall Integrity and Growth

The inhibition of alanine racemase and D-alanine:d-alanine ligase by D-cycloserine leads to a disruption in the synthesis of peptidoglycan precursors containing the d-alanyl-d-alanine terminus. sigmaaldrich.comsigmaaldrich.comwikipedia.orgpatsnap.com This effectively prevents the proper assembly and cross-linking of the bacterial cell wall. patsnap.comwikipedia.orgpatsnap.com The resulting weakened cell wall compromises the structural integrity of the bacterium, making it susceptible to osmotic lysis and ultimately leading to the inhibition of bacterial growth and cell death. sigmaaldrich.comsigmaaldrich.comwikipedia.orgpatsnap.comnih.gov Studies have shown that inhibiting cell wall biosynthesis with antibiotics like D-cycloserine can stimulate changes in bacterial lipid biosynthesis, such as an increase in lysylphosphatidylglycerol (B1675813) (LPG). asm.org

Glycopeptide Antibiotics (e.g., Vancomycin (B549263), Ristocetin)

Glycopeptide antibiotics, such as Vancomycin and Ristocetin (B1679390), represent another class of antimicrobial agents that target the d-alanyl-d-alanine structure, but through a different mechanism than D-cycloserine. researchgate.netnih.govasm.orgacs.orgresearchgate.netfishersci.atanr.frmetabolomicsworkbench.org These antibiotics are particularly effective against Gram-positive bacteria. researchgate.netpatsnap.commcmaster.ca

Binding to Acyl-d-Alanyl-d-alanine Terminus

Unlike D-cycloserine which inhibits the synthesis of the dipeptide, glycopeptide antibiotics like Vancomycin and Ristocetin directly bind to the acyl-d-alanyl-d-alanine terminus of the peptidoglycan precursors. researchgate.netnih.govresearchgate.netfishersci.atmcmaster.camims.com This binding occurs with high affinity due to the specific structure of the glycopeptide aglycone, which recognizes the terminal d-alanyl-d-alanine sequence. researchgate.net By binding to this terminus, Vancomycin sterically hinders the transglycosylation and transpeptidation reactions necessary for the elongation and cross-linking of the peptidoglycan chains. researchgate.netmims.comnih.gov This blockage prevents the incorporation of new peptidoglycan subunits into the growing cell wall, thereby inhibiting bacterial cell wall synthesis and leading to cell death. researchgate.netmcmaster.camims.com The acyl-d-alanyl-d-alanine group is located at the terminal end of the pentapeptide chains of peptidoglycan subunits, and its accessibility in Gram-positive bacteria makes it a prime target for these antibiotics. mcmaster.ca

Inhibition of Transpeptidation and Transglycosylation Reactions

Vancomycin and other glycopeptide antibiotics exert their effect by binding to the terminal d-Alanyl-d-alanine sequence of peptidoglycan precursors. researchgate.netsrce.hr This binding sterically hinders the transglycosylation and transpeptidation reactions, which are the final steps in cell wall assembly. nih.govrsc.org Transglycosylation involves the polymerization of glycan chains, while transpeptidation creates the peptide cross-links that provide the cell wall's rigidity. sigmaaldrich.comrsc.org By binding to the d-Alanyl-d-alanine terminus, vancomycin prevents the enzymes responsible for these reactions, such as penicillin-binding proteins (PBPs), from accessing their substrate, thereby inhibiting the formation of a mature, cross-linked peptidoglycan layer. researchgate.netnih.govoup.com

Beta-Lactam Antibiotics and Their Interaction with Peptidases

Beta-lactam antibiotics, such as penicillins and cephalosporins, also target bacterial cell wall synthesis, but through a different mechanism involving interaction with peptidases, specifically the d-Alanyl-d-alanine transpeptidases, which are also known as penicillin-binding proteins (PBPs). researchgate.netsigmaaldrich.comsrce.hr These enzymes catalyze the transpeptidation reaction by cleaving the terminal d-Alanyl-d-alanine bond and forming a peptide bridge. oup.com Beta-lactam antibiotics mimic the structure of the d-Alanyl-d-alanine substrate, allowing them to bind to the active site of PBPs. sigmaaldrich.comdrugbank.com This interaction results in the acylation of a serine residue in the active site of the PBP, forming a stable acyl-enzyme complex that inactivates the enzyme and halts peptidoglycan synthesis. oup.comdrugbank.comnih.govrcsb.org

Bacterial Resistance Mechanisms Involving d-Alanyl-d-alanine Pathway Modifications

Bacteria can develop resistance to antibiotics targeting d-Alanyl-d-alanine by modifying this pathway, primarily by altering the structure of the peptidoglycan precursors.

Alterations in Ddl Substrate Specificity

A key mechanism of resistance involves alterations in the substrate specificity of the bacterial d-Alanyl-d-alanine ligase (Ddl), the enzyme responsible for synthesizing the d-Alanyl-d-alanine dipeptide. acs.orgpnas.org

Vancomycin resistance, particularly in enterococci, is frequently mediated by the synthesis of peptidoglycan precursors that terminate in d-Alanyl-d-lactate (d-Ala-d-Lac) or d-Alanyl-d-serine (B14740489) (d-Ala-d-Ser) instead of the usual d-Alanyl-d-alanine. srce.hrnih.govacs.orgasm.org This modification is a result of altered ligase activity. acs.org The incorporation of d-Ala-d-lactate at the precursor terminus leads to a significant reduction (approximately 1000-fold) in the binding affinity of vancomycin compared to precursors ending in d-Alanyl-d-alanine. nih.govnih.govresearchgate.netpnas.org This reduced affinity is primarily due to the loss of a crucial hydrogen bond between the vancomycin molecule and the modified terminus. researchgate.netpnas.org The synthesis of d-Alanyl-d-serine termini also confers resistance, though typically at a lower level than d-Alanyl-d-lactate, resulting in an approximately seven-fold decrease in vancomycin affinity. asm.orgresearchgate.netfrontiersin.org

In vancomycin-resistant strains, the VanA ligase plays a critical role by synthesizing the d-Alanyl-d-lactate depsipeptide using d-alanine and d-lactate as substrates, utilizing ATP in a two-step reaction. pnas.orgdiva-portal.org This enzyme effectively replaces the function of the native Ddl in synthesizing the resistant precursor. pnas.org Concurrently, the VanX dipeptidase is often present and contributes to resistance by hydrolyzing the endogenous d-Alanyl-d-alanine dipeptide. nih.govpnas.orgnih.gov This hydrolysis reduces the intracellular pool of the susceptible precursor, further favoring the incorporation of the resistant d-Alanyl-d-lactate or d-Alanyl-d-serine termini into the peptidoglycan. nih.govasm.org The combined action of VanA and VanX ensures that the majority of peptidoglycan precursors have the modified terminus, leading to high-level vancomycin resistance. nih.gov

Genetic Basis of Vancomycin Resistance (e.g., vanHAX operon)

The genetic basis for acquired vancomycin resistance, particularly the VanA phenotype, is often found on mobile genetic elements like transposons, such as Tn1546. frontiersin.orgoup.com These elements carry gene clusters that encode the necessary enzymes for the modified peptidoglycan synthesis pathway. frontiersin.orgoup.com A well-characterized example is the vanHAX operon. nih.govnih.govasm.org This operon typically includes vanH, encoding a d-lactate dehydrogenase that produces d-lactate from pyruvate (B1213749); vanA, encoding the d-Alanyl-d-lactate ligase; and vanX, encoding the d-Alanyl-d-alanine dipeptidase. pnas.orgnih.govasm.org The expression of the vanHAX operon is often regulated by a two-component regulatory system, VanR-VanS, which responds to the presence of glycopeptide antibiotics, leading to inducible resistance. nih.govasm.orgnih.govasm.org The coordinated expression of these genes results in the production of peptidoglycan precursors ending in d-Ala-d-lactate and the elimination of those ending in d-Alanyl-d-alanine, thereby conferring vancomycin resistance. nih.govasm.org Other accessory genes, such as vanY (encoding a d,d-carboxypeptidase), can also be part of these gene clusters and contribute to higher levels of resistance by cleaving the terminal d-alanine from any remaining susceptible precursors. nih.govnih.gov

Compound NamePubChem CID
d-Alanyl-d-alanine96796 nih.gov, 5460362 nih.gov
d-Alanyl-d-lactate7020803 (as Ac-d-ala-d-lactic acid) nih.gov
d-Alanyl-d-serine1549438 (zwitterion) nih.gov, 1549439 nih.gov
d-Alanine71080 guidetopharmacology.org
d-Lactate61503 (as d-lactic acid) fishersci.ca
d-Serine71077 wikidata.orgwikipedia.org
Vancomycin16132437 (Note: CID for Vancomycin B, common form)
Penicillin G5904
Cephalosporin C5743
VanA ligaseInformation about the protein, not a specific small molecule CID.
VanX dipeptidaseInformation about the protein, not a specific small molecule CID.
vanHAX operonGenetic element, not a specific small molecule CID.

Disclaimer: Data tables are generated based on information extracted from the provided search results and may not be exhaustive.

The Role of d-Alanyl-d-alanine in Bacterial Cell Wall Synthesis and Antimicrobial Targeting

d-Alanyl-d-alanine is a fundamental dipeptide integral to the biosynthesis of bacterial peptidoglycan, a robust polymer that forms the essential structural component of the bacterial cell wall. researchgate.netsigmaaldrich.com This peptidoglycan layer is critical for maintaining cell shape and integrity, protecting the bacterium from osmotic lysis. sigmaaldrich.com The terminal d-Alanyl-d-alanine moiety is a conserved feature of the peptidoglycan precursors and serves as a crucial recognition site for enzymes involved in cell wall maturation and as a primary target for several classes of antibiotics. researchgate.netsrce.hrmcmaster.ca

The indispensable nature of d-Alanyl-d-alanine in constructing the bacterial cell wall renders the enzymes responsible for its synthesis and incorporation, as well as the dipeptide itself, prime targets for the development of antimicrobial agents. nih.gov

Inhibition of Transpeptidation and Transglycosylation Reactions

Glycopeptide antibiotics, including vancomycin, exert their antibacterial effect by binding specifically to the terminal d-Alanyl-d-alanine sequence found on the peptidoglycan precursors. researchgate.netsrce.hr This binding event physically obstructs the active sites of bacterial enzymes known as penicillin-binding proteins (PBPs), which catalyze the final stages of peptidoglycan synthesis: transglycosylation and transpeptidation. nih.govrsc.org Transglycosylation involves the polymerization of the glycan strands, while transpeptidation is the process of cross-linking these strands via peptide bridges, providing the cell wall with its rigidity. sigmaaldrich.comrsc.org By sequestering the d-Alanyl-d-alanine terminus, vancomycin prevents these crucial enzymatic reactions, leading to the formation of a defective, mechanically weak cell wall and ultimately cell lysis. researchgate.netnih.govoup.com

Beta-Lactam Antibiotics and Their Interaction with Peptidases

Beta-lactam antibiotics, such as penicillins and cephalosporins, represent another major class of cell wall synthesis inhibitors that interact with bacterial peptidases, specifically the d-Alanyl-d-alanine transpeptidases (PBPs). researchgate.netsigmaaldrich.comsrce.hr These enzymes are responsible for cleaving the terminal d-Alanyl-d-alanine bond and forming the cross-links within the peptidoglycan. oup.com Beta-lactam antibiotics structurally resemble the d-Alanyl-d-alanine substrate, allowing them to bind covalently to the active site serine residue of PBPs. sigmaaldrich.comdrugbank.comnih.gov This irreversible binding forms a stable acyl-enzyme complex, effectively inactivating the PBP and inhibiting the transpeptidation reaction required for cell wall cross-linking. oup.comdrugbank.comrcsb.org

Bacterial Resistance Mechanisms Involving d-Alanyl-d-alanine Pathway Modifications

Bacteria have evolved sophisticated mechanisms to circumvent the action of antibiotics targeting the d-Alanyl-d-alanine pathway, primarily through modifications that alter the structure of the peptidoglycan precursors.

Alterations in Ddl Substrate Specificity

A significant resistance mechanism involves changes in the substrate specificity of the d-Alanyl-d-alanine ligase (Ddl), the enzyme that synthesizes the d-Alanyl-d-alanine dipeptide. acs.orgpnas.org

A prevalent mechanism of vancomycin resistance, particularly observed in enterococci, is the synthesis of peptidoglycan precursors terminating in d-Alanyl-d-lactate (d-Ala-d-Lac) or d-Alanyl-d-serine (d-Ala-d-Ser) instead of the typical d-Alanyl-d-alanine. srce.hrnih.govacs.orgasm.org This modification is a direct result of altered ligase activity within the cell. acs.org The incorporation of d-Ala-d-lactate into the peptidoglycan precursor leads to a substantial decrease (approximately 1000-fold) in the binding affinity of vancomycin compared to precursors ending in d-Alanyl-d-alanine. nih.govnih.govresearchgate.netpnas.org This reduced affinity is primarily attributed to the loss of a critical hydrogen bond interaction between vancomycin and the modified depsipeptide terminus. researchgate.netpnas.org The synthesis of d-Alanyl-d-serine termini also confers a level of vancomycin resistance, although typically less pronounced than d-Ala-d-lactate, resulting in an approximately seven-fold reduction in vancomycin affinity. asm.orgresearchgate.netfrontiersin.org

In vancomycin-resistant strains exhibiting the VanA phenotype, the VanA ligase is a key enzyme that catalyzes the formation of the d-Alanyl-d-lactate depsipeptide from d-alanine and d-lactate, a reaction requiring ATP. pnas.orgdiva-portal.org This enzyme effectively functionally replaces the native Ddl in synthesizing the altered, low-affinity precursor. pnas.org Furthermore, the VanX dipeptidase often co-occurs with VanA and contributes to resistance by hydrolyzing the intracellular pool of the susceptible d-Alanyl-d-alanine dipeptide. nih.govpnas.orgnih.gov This degradation of the normal precursor favors the incorporation of the resistant d-Alanyl-d-lactate or d-Alanyl-d-serine termini into the growing peptidoglycan chains. nih.govasm.org The concerted action of VanA and VanX ensures that the majority of peptidoglycan precursors presented for cell wall synthesis have the modified terminus, thereby conferring high-level resistance to vancomycin. nih.gov

Synthesis of d-Alanyl-d-Lactate or d-Alanyl-d-Serine Termini

Role of d-Alanylation of Teichoic Acids in Antibiotic Resistance

d-Alanylation of teichoic acids (TAs) and lipoteichoic acids (LTAs) is a significant mechanism by which Gram-positive bacteria acquire resistance to cationic antimicrobial peptides (CAMPs) and other positively charged antibiotics. plos.organr.frnih.govasm.orgresearchgate.netfrontiersin.orgnih.gov Teichoic acids are anionic polymers embedded in the cell wall of Gram-positive bacteria. anr.frasm.org The incorporation of positively charged D-alanine esters into these anionic polymers is mediated by the products of the dlt operon genes (dltABCD or dltXABCD). plos.organr.frasm.orgfrontiersin.orgasm.org

This modification leads to a reduction in the net negative charge of the bacterial cell surface or even an increase in positive surface charge, which in turn reduces the electrostatic attraction and binding of cationic antimicrobial molecules to the cell wall. plos.orgnih.govasm.org Studies have shown that D-alanylation of LTAs can enhance resistance to CAMPs and lysozyme. nih.govasm.orgresearchgate.netfrontiersin.org The level of resistance conferred by D-alanylation of LTAs can correlate with the length and charge density of the CAMPs. plos.orgnih.gov

Furthermore, D-alanylation can alter the physical properties of the cell wall, potentially increasing its density and rigidity, which can impede the penetration of antimicrobial peptides and other molecules through the cell wall. plos.orgnih.gov For example, D-alanylation of LTAs in Group B Streptococcus has been shown to increase cell wall density and reduce the penetration of CAMPs. plos.orgnih.gov In Lactococcus lactis, increased D-alanylation of teichoic acids resulted in significantly increased resistance to nisin and lysozyme. asm.orgresearchgate.net Strains deficient in D-alanylation of TAs have demonstrated increased susceptibility to cationic antibiotics and lysozyme. nih.govfrontiersin.org

Targeting the D-alanylation system, particularly the enzymes encoded by the dlt operon, is being explored as a strategy to re-sensitize drug-resistant Gram-positive bacteria to existing antibiotics, including β-lactams and cationic peptides. anr.frfrontiersin.orgasm.org

Advanced Research Methodologies in D Alanyl D Alanine Studies

Biochemical Characterization Techniques

Biochemical methods are fundamental to understanding the enzymes involved in d-Ala-d-Ala synthesis and the properties of the dipeptide itself.

Enzyme Activity Assays (e.g., ATP hydrolysis, dipeptide formation)

Enzyme activity assays are critical for characterizing the function of d-alanine-d-alanine ligase (Ddl). Ddl catalyzes the ATP-dependent ligation of two molecules of d-alanine (B559566) to form d-Ala-d-Ala. nih.govucl.ac.be This reaction involves the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). mdpi.commobitec.comnih.gov

ATP Hydrolysis Assays: These assays measure the release of inorganic phosphate as a proxy for Ddl activity. A common method involves a colorimetric assay using malachite green reagent, which detects the released orthophosphate by measuring light absorbance, typically at 650 nm or 890 nm. mdpi.commobitec.commobitec.comtandfonline.comresearchgate.net These assays can be performed in various formats, including 96-well or 384-well microtiter plates for high-throughput screening of potential enzyme inhibitors. mdpi.commobitec.commobitec.comtandfonline.com The reaction mixture typically includes HEPES buffer, salts (like KCl and MgCl₂), ATP, d-alanine, and the purified Ddl enzyme. mdpi.comtandfonline.com Kinetic parameters such as Km and kcat for ATP and d-alanine can be determined by varying substrate concentrations in these assays. mdpi.comnih.govresearchgate.net Studies have shown that Ddl activity is also influenced by monovalent cations like K⁺, which can activate the enzyme. nih.gov

Dipeptide Formation Assays: These assays directly measure the production of d-Ala-d-Ala. Techniques like high-performance thin layer chromatography (HP-TLC) or ion exchange chromatography followed by detection (e.g., using an amino acid analyzer) can be used to separate and quantify the newly formed dipeptide from the substrate d-alanine. mdpi.comnih.govresearchgate.net Radioactive labeling of d-alanine (e.g., with ¹⁴C) can enhance sensitivity, allowing for the detection of d-Ala-d-Ala formation by separating the labeled dipeptide from the labeled substrate, for example, using thin-layer chromatography. nih.gov

Mass Spectrometry for Product Identification and Pathway Analysis

Mass spectrometry (MS) is a powerful tool for identifying and analyzing molecules involved in d-Ala-d-Ala metabolism and its incorporation into peptidoglycan. asm.orgbiorxiv.orgelifesciences.orguu.nlresearchgate.net

Product Identification: MS can confirm the enzymatic synthesis of d-Ala-d-Ala by detecting the dipeptide based on its mass-to-charge ratio. It is also used to identify modified peptidoglycan precursors or fragments containing d-Ala-d-Ala or its analogs. asm.orgelifesciences.org For instance, liquid chromatography-mass spectrometry (LC-MS) has been used to analyze changes in peptidoglycan composition in bacteria treated with antibiotics targeting cell wall synthesis, allowing for the identification and quantification of muropeptides containing d-Ala-d-Ala termini. asm.orgbiorxiv.orgelifesciences.org

Pathway Analysis: MS-based approaches, including those utilizing heavy isotope labeling, can trace the incorporation of d-Ala-d-Ala into the peptidoglycan structure and analyze the complex network of cross-linking. biorxiv.orgelifesciences.org By labeling precursors, researchers can monitor how d-Ala-d-Ala is integrated into the growing peptidoglycan chains and how this process is affected by genetic mutations or antimicrobial agents. biorxiv.orgelifesciences.org Mass spectrometry can also be used in conjunction with techniques like pull-down assays to identify proteins that interact with Ddl, providing insights into the regulatory networks governing d-Ala-d-Ala synthesis. mdpi.com Bioaffinity electrospray mass spectrometry can be employed to study the interactions between glycopeptide antibiotics, which target the d-Ala-d-Ala terminus, and peptidoglycan precursors like Lipid II or model peptides. uu.nl

Cellular and Microbiological Techniques

These techniques assess the biological consequences of altering d-Ala-d-Ala synthesis or incorporation at the cellular and population levels.

Bacterial Growth Inhibition Assays

Inhibiting the synthesis or incorporation of d-Ala-d-Ala disrupts bacterial cell wall formation and is a common strategy for developing antibacterial agents. Bacterial growth inhibition assays are used to evaluate the efficacy of compounds targeting Ddl or related pathways. ucl.ac.benih.govresearchgate.netpnas.org

These assays typically involve exposing bacterial cultures to different concentrations of an inhibitor and measuring the effect on bacterial growth. This can be done spectrophotometrically by monitoring the optical density of the culture over time, or by determining the minimum inhibitory concentration (MIC) of the compound that prevents visible bacterial growth. uu.nlpnas.org The essentiality of d-Ala-d-Ala for bacterial growth can also be demonstrated by showing that exogenous supplementation with d-Ala-d-Ala can rescue the growth of bacteria treated with Ddl inhibitors or in which the ddl gene is knocked out. pnas.orggoogle.com Studies have shown that inhibiting d-Ala metabolism, which includes d-Ala-d-Ala formation, can significantly inhibit bacterial growth. nih.govpnas.org

Analysis of Cell Wall Defects

Microscopic techniques, such as light microscopy and electron microscopy, can visualize changes in cell morphology, cell lysis, and structural abnormalities in the cell wall of bacteria with impaired d-Ala-d-Ala metabolism. Analysis of peptidoglycan composition using techniques like LC-MS, as mentioned earlier, provides detailed information on structural changes, such as altered cross-linking patterns or incorporation of aberrant precursors. asm.orgbiorxiv.orgelifesciences.org Increased sensitivity to osmotic lysis or to lytic enzymes targeting the cell wall (e.g., lysozyme) can also indicate compromised cell wall integrity due to defects in peptidoglycan synthesis involving d-Ala-d-Ala. nih.gov Studies have shown that blocking the d-Ala metabolic pathway can lead to bacterial cell wall defects. nih.gov

Investigation of Biofilm Formation and Adhesion

d-Amino acids, including d-Ala, and the integrity of the cell wall play roles in bacterial biofilm formation and adhesion, although the mechanisms can be complex and species-dependent. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net

Techniques to study biofilm formation include growing bacteria on various surfaces (e.g., polystyrene plates) and quantifying the resulting biofilm biomass using staining methods (e.g., crystal violet) or by measuring metabolic activity within the biofilm. mdpi.com Adhesion assays can measure the ability of bacteria to attach to surfaces or host cells. nih.gov Research has indicated that d-amino acids can influence biofilm formation, sometimes inhibiting it, potentially by being incorporated into peptidoglycan or interfering with protein synthesis or the anchoring of extracellular structures like amyloid fibers. mdpi.comnih.govfrontiersin.orgresearchgate.net Studies on Streptococcus mutans have shown that d-Ala metabolism is essential for biofilm formation and adhesion, and inhibiting this pathway significantly reduces both. nih.gov The replacement of d-Ala with other d-amino acids has been shown to inhibit the anchoring between peptidoglycan and TasA fibers, which are important constituents of biofilms in some species. mdpi.comnih.gov

Genetic Manipulation and Mutant Strain Analysis (e.g., d-alanine auxotrophs, ddl gene overexpression)

Genetic manipulation and the analysis of mutant strains are fundamental approaches for understanding the biological roles and metabolic pathways involving amino acids and peptides like alanine (B10760859) and its dipeptides. In the context of bacterial cell wall synthesis, these methods have been extensively applied to study the enzymes responsible for D-alanine and D-alanyl-D-alanine (B1587853) production and incorporation into peptidoglycan.

D-alanine auxotrophs, for instance, are bacterial strains that require exogenous D-alanine for growth because they are deficient in the synthesis of this amino acid. asm.org This deficiency often stems from mutations in genes encoding key enzymes like alanine racemase (converting L-alanine to D-alanine) or D-amino acid transaminase. asm.orgnih.gov Studying these auxotrophs helps researchers understand the essentiality of D-alanine for peptidoglycan synthesis and bacterial viability.

The ddl gene encodes D-alanine—D-alanine ligase, the enzyme that catalyzes the ATP-dependent ligation of two molecules of D-alanine to form D-alanyl-D-alanine. ebi.ac.ukmdpi.com Overexpression of the ddl gene can lead to increased intracellular concentrations of D-alanyl-D-alanine, potentially impacting peptidoglycan synthesis or serving as a strategy for increased production of this dipeptide for industrial applications. researchgate.net Conversely, inhibiting Ddl activity is a known mechanism of action for some antibiotics, highlighting its importance as a drug target. ebi.ac.ukmdpi.com

While these genetic strategies are primarily focused on the D-alanine and D-Ala-D-Ala pathway crucial for peptidoglycan, similar approaches could theoretically be applied to study d-Alanyl-l-alanine if a specific metabolic pathway or biological function involving this L,D dipeptide were identified in an organism. This would involve identifying and manipulating genes encoding enzymes that synthesize, degrade, or transport d-Alanyl-l-alanine, followed by analyzing the phenotypic consequences in mutant strains.

Localization Studies of Cell Wall Components

Understanding where and when cell wall components are synthesized and assembled is critical for deciphering the mechanisms of bacterial growth and division. Localization studies utilize various microscopy and biochemical techniques to visualize the distribution of peptidoglycan precursors, synthesis enzymes, and associated proteins within the bacterial cell. nih.govresearchgate.netnih.gov

Fluorescent microscopy, often employing fluorescently labeled D-amino acids (FDAAs), allows for the visualization of sites of active peptidoglycan synthesis in live cells. annualreviews.orgresearchgate.netacs.org These labeled D-amino acids, which can be incorporated into the peptidoglycan structure, provide spatial and temporal information about cell wall growth and remodeling. annualreviews.orgacs.orgcapes.gov.br

Studies localizing penicillin-binding proteins (PBPs), the enzymes responsible for the transpeptidation (cross-linking) and transglycosylation reactions in peptidoglycan synthesis, have revealed that these proteins often localize to specific cellular regions, such as the division septum or areas of cell elongation. nih.govresearchgate.netnih.gov This localized activity ensures the coordinated synthesis and integrity of the cell wall.

While these studies primarily focus on the incorporation of D-amino acids and D-Ala-D-Ala into peptidoglycan, localization techniques could potentially be adapted to study d-Alanyl-l-alanine if it were found to be associated with specific cellular structures or involved in localized processes. This might involve synthesizing fluorescently labeled d-Alanyl-l-alanine or developing antibodies against the dipeptide for immunofluorescence microscopy.

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques provide detailed information about the structure, conformation, and interactions of molecules. Applied to the study of peptides like d-Alanyl-l-alanine, these methods can reveal insights into their physical properties and behavior in various environments.

Advanced NMR Applications (e.g., Solid-State NMR, Flow 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules. Both solution and solid-state NMR techniques are valuable for studying peptides.

Solid-State NMR (ssNMR) is particularly useful for studying peptides in non-solution states, such as in crystalline powders, amorphous solids, or assembled structures like nanofibers. researchgate.netnih.govresearchgate.netcrystalpharmatech.comnih.gov It can provide detailed information about peptide conformation, molecular packing, and polymorphism. researchgate.netnih.govcrystalpharmatech.com For dipeptides like d-Alanyl-l-alanine, ssNMR could help elucidate its preferred conformation in the solid state and how it interacts with other molecules if part of a larger complex or material. researchgate.net

Flow 1H NMR, a technique where the sample flows through the NMR magnet, can be used for online reaction monitoring or high-throughput analysis. While perhaps less commonly applied to the detailed structural analysis of a single dipeptide compared to standard solution NMR, it could be relevant in studies involving the synthesis or enzymatic modification of d-Alanyl-l-alanine in a continuous flow system.

NMR studies of peptides often involve isotopic labeling (e.g., with 13C or 15N) to enhance sensitivity and provide specific structural constraints. researchgate.netnih.govresearchgate.net

Isotopic Analysis (e.g., Enantiomer-Specific Isotope Analysis)

Isotopic analysis, particularly using stable isotopes like 13C and 15N, can provide insights into the metabolic origins, transformations, and fate of amino acids and peptides. Enantiomer-specific isotope analysis allows for the discrimination between the metabolic pathways and fates of L- and D-amino acids. frontiersin.orgresearchgate.netacs.orgjst.go.jp

Techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) or Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS), often coupled with chiral separation methods, enable the measurement of isotopic ratios of individual amino acid enantiomers. frontiersin.orgresearchgate.netacs.org This is particularly relevant in fields like microbial ecology or biochemistry to trace the incorporation of D-amino acids (many of which are of bacterial origin, e.g., from peptidoglycan) versus L-amino acids (which are proteinogenic). frontiersin.orgjst.go.jp

For d-Alanyl-l-alanine, enantiomer-specific isotopic analysis could be used to study its metabolic stability, potential interconversion of its constituent amino acids (D-alanine and L-alanine), or its incorporation into biological molecules if such pathways exist. By using labeled precursors (e.g., 13C-labeled D-alanine or L-alanine), researchers can track the synthesis and fate of the dipeptide.

Fluorescent Microscopy for Cell Wall Interaction Studies

As mentioned in the context of localization studies (Section 5.2.5), fluorescent microscopy is a key technique for studying bacterial cell walls. nih.govnih.govannualreviews.orgresearchgate.netacs.organr.fr While primarily used to visualize peptidoglycan synthesis and the localization of related enzymes using probes like FDAAs which mimic D-alanine, the principle can be extended to study interactions involving other molecules at the cell wall. annualreviews.orgresearchgate.netacs.orgcapes.gov.br

If d-Alanyl-l-alanine were found to interact with specific components of the bacterial cell wall or to be involved in processes occurring at the cell surface, fluorescent microscopy could be employed. This would likely involve synthesizing a fluorescent derivative of d-Alanyl-l-alanine or using techniques like Förster Resonance Energy Transfer (FRET) to study its interactions with labeled cell wall components or proteins. Super-resolution microscopy techniques can provide nanoscale details of these interactions. acs.organr.fr

Computational and Systems Biology Approaches

Computational and systems biology approaches play an increasingly important role in studying biological molecules and pathways, complementing experimental research. lehigh.eduresearchgate.netnih.gov These methods can be used to model the structure, dynamics, and interactions of peptides, analyze large biological datasets, and simulate complex biological systems.

For d-Alanyl-l-alanine, computational methods such as molecular dynamics simulations can be used to study its conformational flexibility, how it interacts with water or other molecules, and its potential binding to proteins or other biological targets. lehigh.edu This can provide insights into its behavior at an atomic level.

Systems biology approaches can integrate data from various high-throughput techniques (e.g., transcriptomics, proteomics, metabolomics) to build models of metabolic networks and cellular processes. researchgate.netnih.gov While most relevant systems biology studies in the context of cell walls focus on peptidoglycan synthesis (involving D-alanine and D-Ala-D-Ala), these approaches could be used to investigate potential pathways involving d-Alanyl-l-alanine if relevant biological data were available. lehigh.eduresearchgate.netnih.gov Bioinformatics tools can also be used to identify potential enzymes that might act on d-Alanyl-l-alanine based on sequence and structural homology to known enzymes. pnas.org

Computational studies can also aid in the design of experiments, predict the behavior of molecules, and help interpret complex experimental data obtained from techniques like NMR or mass spectrometry. lehigh.edunih.gov

Subtractive Proteomics for Drug Target Identification

Subtractive proteomics is an in silico approach used to identify potential drug targets within a pathogen's proteome by filtering out proteins that are either homologous to host proteins or are not essential for the pathogen's survival. This method aims to pinpoint unique and vital bacterial proteins that, when inhibited, would selectively harm the pathogen without causing significant toxicity to the host mdpi.com.

The process typically involves several steps:

Retrieval of the complete proteome of the target pathogen. nih.gov

Removal of paralogous sequences within the pathogen's proteome. nih.govnih.gov

Identification of essential proteins required for the pathogen's survival using databases like the Database of Essential Genes (DEG). mdpi.comnih.govnih.gov

Identification of non-homologous proteins by comparing the pathogen's proteome against the host proteome (e.g., Homo sapiens) using tools like BLASTp to exclude proteins with significant similarity to host proteins. nih.govnih.govmdpi.com

Further filtering based on criteria such as involvement in unique metabolic pathways (e.g., peptidoglycan biosynthesis, D-alanine metabolism), subcellular localization (cytoplasmic proteins are often targeted for drugs), and druggability analysis. nih.govnih.govnih.govresearchgate.net

D-alanine-D-alanine ligase (Ddl), the enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-Ala-D-Ala, is a prime example of a drug target identified through such approaches biorxiv.orgresearchgate.netnih.govlstmed.ac.uk. This enzyme is essential for bacterial cell wall synthesis and is generally absent in eukaryotes, making it a promising target for antibacterial agents nih.govlstmed.ac.uk. Studies utilizing subtractive proteomics have identified Ddl as a potential drug target in various pathogens, including Burkholderia pseudomallei and Staphylococcus saprophyticus nih.govbiorxiv.orgnih.gov.

For instance, a study on Burkholderia pseudomallei employed subtractive proteomics and prioritized D-alanyl-D-alanine carboxypeptidase (DacB), an enzyme involved in peptidoglycan synthesis, as a potential drug target tandfonline.com. Similarly, subtractive proteome analysis has been used to identify potential drug targets in other pathogens by focusing on essential, non-host homologous proteins involved in pathways like peptidoglycan biosynthesis mdpi.comnih.govnih.govresearchgate.net.

Comparative Modeling and Molecular Dynamics for Enzyme Characterization

Comparative modeling (also known as homology modeling) and molecular dynamics (MD) simulations are computational techniques used to characterize the structure, function, and dynamics of enzymes involved in D-Ala-D-Ala metabolism, such as D-Ala-D-Ala ligase (Ddl) and penicillin-binding proteins (PBPs).

Comparative modeling is used to build a 3D model of a target protein based on the known experimental structure of a related protein (template). This is particularly useful when the crystal structure of the target protein is not available nih.govresearchgate.netlstmed.ac.uk. By comparing the sequences of the target protein and suitable templates from databases like the Protein Data Bank (PDB), computational tools can generate a structural model. nih.gov This modeled structure can then be used for further analyses, such as molecular docking and dynamics simulations.

Molecular dynamics simulations provide insights into the dynamic behavior of proteins and their interactions with ligands (substrates, inhibitors). These simulations track the movements of atoms and molecules over time, providing a detailed view of conformational changes, binding modes, and the stability of protein-ligand complexes mdpi.combiorxiv.org.

In the context of D-Ala-D-Ala studies, these techniques are applied to:

Characterize Enzyme Structure and Dynamics: MD simulations can reveal the flexibility of different domains within enzymes like Ddl or PBPs and how these dynamics relate to their catalytic activity mdpi.comfortunejournals.comnih.gov.

Understand Substrate and Inhibitor Binding: Molecular docking can predict how D-Ala-D-Ala or potential inhibitors bind to the active site of Ddl or PBPs. researchgate.netlstmed.ac.uk MD simulations can then assess the stability of these complexes and the nature of the interactions over time, including the formation of hydrogen bonds and hydrophobic contacts tandfonline.combiorxiv.org.

Investigate the Impact of Mutations: MD simulations can be used to study how mutations in enzymes like Ddl affect their conformation, dynamics, and interaction with substrates or inhibitors, helping to explain mechanisms of resistance lstmed.ac.uk.

Aid in Drug Discovery: By simulating the interaction of potential drug molecules with target enzymes, researchers can evaluate their binding affinity and stability, guiding the design and selection of promising drug candidates researchgate.netnih.govtandfonline.combiorxiv.org.

For example, comparative modeling has been used to construct 3D models of D-Ala-D-Ala ligase from various bacteria to study their structure-function relationships and identify potential inhibitor binding sites researchgate.netlstmed.ac.uk. Molecular dynamics simulations have been employed to investigate the binding of inhibitors to Ddl and PBPs, analyze protein-ligand interactions, and understand the conformational changes that occur upon binding lstmed.ac.uktandfonline.commdpi.combiorxiv.orgfortunejournals.comnih.govacs.org. These simulations can provide detailed data on parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the protein-ligand complex biorxiv.orgnih.gov.

A study on Enterobacter cloacae used subtractive proteomics to prioritize D-alanyl-D-alanine carboxypeptidase (DacB) as a drug target and then utilized virtual screening and molecular dynamics simulations to identify and characterize potential inhibitors, analyzing binding energies and system stability over simulation trajectories tandfonline.com. Another study used comparative modeling and molecular dynamics to analyze extremophilic D-Ala-D-Ala carboxypeptidases, exploring structural and dynamic adaptations to extreme environments nih.gov.

These computational methodologies are powerful tools for gaining a deeper understanding of the enzymes involved in D-Ala-D-Ala metabolism and for accelerating the identification and characterization of potential antibacterial drug targets and inhibitors.

Future Directions and Applications of D Alanyl D Alanine Research

Targeting d-Alanyl-d-alanine (B1587853) Pathway for Broad-Spectrum Antibacterials

The d-alanyl-d-alanine ligase (Ddl), the enzyme that catalyzes the formation of the d-Ala-d-Ala dipeptide, is an attractive target for antibacterial drug discovery because this pathway is essential for bacterial survival and is not present in mammalian cells. researchgate.netbiorxiv.orgtandfonline.commdpi.com Inhibiting Ddl compromises cell wall integrity, leading to bacterial cell lysis. researchgate.netbiorxiv.org

Research continues to focus on identifying and developing novel inhibitors against Ddl. D-cycloserine, an existing antibiotic, targets Ddl (along with alanine (B10760859) racemase) by mimicking d-alanine (B559566), although its use is limited by neurological side effects. mdpi.comnih.gov The mechanism of Ddl inhibition by D-cycloserine involves a phosphorylated form of the drug. nih.gov

The essential and universal role of Ddl in bacterial cell wall biosynthesis makes it a validated target for antibiotics since the discovery of penicillin. nih.gov Studies have investigated Ddl as a potential drug target in various pathogens, including Mycobacterium tuberculosis, Aeromonas hydrophila, Staphylococcus aureus, and Acinetobacter baumanii. biorxiv.org Disrupting d-alanyl-d-alanine biosynthesis weakens the bacterial cell wall, making Ddl a valuable target for antibacterial drug discovery. biorxiv.org

Understanding and Overcoming Antibiotic Resistance Mechanisms

The d-Ala-d-Ala terminus of peptidoglycan is the binding site for glycopeptide antibiotics like vancomycin (B549263). researchgate.netmcmaster.capnas.org Resistance to vancomycin, particularly in enterococci, often involves the modification of this target. Vancomycin-resistant enterococci (VRE) can reprogram their cell wall biosynthesis to produce peptidoglycan precursors terminating in d-alanyl-d-lactate (d-Ala-d-Lac) or d-alanyl-d-serine (B14740489) instead of d-Ala-d-Ala. pnas.orgpnas.orgacs.org This modification significantly reduces the binding affinity of vancomycin to the peptidoglycan, conferring resistance. pnas.orgpnas.org

Key enzymes involved in this resistance mechanism include VanA and VanB, which are d-Ala-d-Ala ligases with altered substrate specificity that catalyze the formation of d-Ala-d-Lac. pnas.orgacs.org Another enzyme, VanX, is a dipeptidase that hydrolyzes the d-Ala-d-Ala dipeptide, further reducing the pool of the vancomycin-susceptible target. pnas.orgpnas.orgnih.gov

Understanding the molecular mechanisms of these resistance enzymes, such as the structure and function of VanX and the altered substrate specificity of VanA and VanB, is crucial for developing strategies to overcome resistance. pnas.orgpnas.orgacs.orgacs.org Research into the evolution of these resistance mechanisms, including their potential origins in antibiotic-producing bacteria, provides insights for counteracting their spread. pnas.org

Synthetic Biology and Bioengineering Applications related to d-Amino Acids

d-Amino acids, including d-alanine and d-alanyl-d-alanine, have applications in synthetic biology and bioengineering. nih.govmetabolomicsworkbench.org The enzymes involved in d-amino acid metabolism, such as alanine racemase and d-alanyl-d-alanine ligase, are targets for engineering microorganisms for the production of d-amino acids or related compounds. frontiersin.orgnih.gov

Synthetic biology approaches are being explored for the efficient biosynthesis of d/l-alanine in recombinant organisms like Escherichia coli. frontiersin.orgnih.gov By co-expressing genes for enzymes like alanine dehydrogenase, alanine racemase, and glucose dehydrogenase, researchers have achieved high efficiency in d/l-alanine biosynthesis. frontiersin.orgnih.gov These efforts aim to improve the yield and reduce the cost of d-amino acid production for various industrial applications, including pharmaceuticals and food additives. frontiersin.orgnih.gov

Furthermore, understanding how d-amino acids are incorporated into bacterial cell walls and how this process can be manipulated has implications for developing new antimicrobial strategies or engineering bacteria with altered cell wall properties.

Investigation of Host-Pathogen Interactions Mediated by d-Alanyl-d-alanine

d-Alanine and d-alanyl-d-alanine can play a role in the complex interactions between host and pathogens. Bacterial d-amino acids, which are largely bacteria-specific metabolites, can be recognized by host factors. frontiersin.orgfrontiersin.org For example, the mammalian enzyme d-amino acid oxidase (DAO) can catalyze the oxidation of bacterial d-amino acids like d-alanine, generating hydrogen peroxide, which has antimicrobial activity. frontiersin.orgfrontiersin.org This suggests a role for d-amino acid metabolism in the innate immune response. frontiersin.orgfrontiersin.org

Some bacteria have mechanisms to evade this host defense, such as actively importing d-alanine to limit exposure to oxidative damage. frontiersin.org

While d-alanyl-d-alanine is primarily known as a bacterial molecule, research has also explored the potential involvement of host enzymes with similar activity in host-pathogen interactions. For instance, a study on Gram-positive bacterial pneumonia mentioned d-alanyl-alanine ligase (DD1α) expression on host cells and its potential role in neutrophil uptake, although this appears distinct from the bacterial peptidoglycan synthesis pathway. asm.org

Investigating these interactions can provide insights into how pathogens establish infections and how the host immune system responds, potentially leading to new therapeutic approaches that modulate these pathways.

Elucidating the Role of d-Alanine Metabolism in Bacterial Virulence and Survival

d-Alanine metabolism is essential for bacterial cell wall synthesis and thus plays a critical role in bacterial growth and viability. researchgate.netnih.gov The incorporation of d-alanine into peptidoglycan is crucial for maintaining cell wall integrity and withstanding internal osmotic pressure. biorxiv.orgmdpi.comnih.gov

Disruption of key enzymes in d-alanine metabolism, such as alanine racemase (Alr) or d-alanyl-d-alanine ligase (Ddl), can be lethal to bacteria or severely impair their growth and survival. researchgate.netnih.gov Studies have shown that inhibiting alanine racemase can lead to cell wall perforation and lysis in bacteria like Streptococcus mutans. nih.gov

Beyond its structural role in peptidoglycan, d-alanine metabolism can also influence bacterial virulence and survival under stress conditions. In Escherichia coli, a homologue of the vancomycin resistance gene VanX (ddpX), which encodes a d-alanyl-d-alanine dipeptidase, is cotranscribed with a dipeptide transport system in stationary phase. pnas.org The action of DdpX and the transporter may allow hydrolysis of d-Ala-d-Ala transported back into the cytoplasm, and the resulting d-alanine could be used as an energy source for survival under starvation conditions. pnas.org

Furthermore, d-alanine metabolism can be linked to bacterial competitiveness and the ability to colonize specific niches. nih.gov Understanding these roles can identify new targets for inhibiting bacterial growth, reducing virulence, or impacting their ability to survive in different environments, including within a host.

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of d-Alanyl-l-alanine for high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as pH (7–9), temperature (30–70°C), and reaction time (0.16–16 hours) using reagents like D-alanine and coupling agents (e.g., piperidine in DMF). Monitor progress via HPLC or TLC to ensure intermediate purity. For example, Miki et al. (2017) engineered ATP-dependent ligases to improve amino acid amide synthesis efficiency . Post-synthesis, purify via recrystallization or column chromatography, and validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Q. What spectroscopic methods are recommended for characterizing d-Alanyl-l-alanine and its interactions with antibiotics like vancomycin?

  • Methodological Answer : Use ¹H NMR to study hydrogen bonding and conformational changes during antibiotic binding, as demonstrated in vancomycin interaction studies . Infrared (IR) spectroscopy can identify shifts in amide I/II bands to confirm binding specificity, as shown in studies comparing N-acetyl-D-Ala-D-Ala and modified peptidoglycan precursors . For structural validation, combine X-ray crystallography with computational modeling (e.g., Hirshfeld surface analysis) to map intermolecular interactions .

Advanced Research Questions

Q. How do VanH and VanA proteins confer vancomycin resistance by modifying d-Alanyl-l-alanine in peptidoglycan biosynthesis?

  • Methodological Answer : VanH (an α-keto acid dehydrogenase) reduces pyruvate to D-lactate, which VanA (a ligase with altered substrate specificity) incorporates into peptidoglycan precursors as D-Ala-D-Lac instead of D-Ala-D-Ala. Characterize enzyme kinetics using radiolabeled substrates and quantify binding affinity via surface plasmon resonance (SPR). Bugg et al. (1991) demonstrated that this substitution reduces vancomycin binding by >1000-fold, validated by competitive inhibition assays and X-ray crystallography .

Q. What methodologies ensure reproducibility in charge density studies of d-Alanyl-l-alanine derivatives under varying crystallographic conditions?

  • Methodological Answer : Collect high-resolution X-ray diffraction data at ultra-low temperatures (9–20 K) to minimize thermal motion artifacts. Use Bader’s quantum theory of atoms in molecules (QTAIM) to analyze bond critical points and atomic basins. For example, Chęcińska et al. (2006) compared charge density distributions of d-Ala-L-Tyr-d-Ala in water vs. ethanol solvates, confirming reproducibility of topological data within 0.01 eÅ⁻³ accuracy . Validate results against invariom databases to assess transferability of electron density models .

Q. How should researchers address contradictions in enzymatic degradation data of d-Alanyl-l-alanine by different bacterial endopeptidases?

  • Methodological Answer : Standardize assay conditions (pH, temperature, ionic strength) and validate enzyme purity via SDS-PAGE. For conflicting kinetic data (e.g., variable KmK_m values), perform mutagenesis studies to identify active-site residues critical for substrate recognition. Lood et al. (2014) resolved discrepancies in streptococcal endopeptidase activity by comparing wild-type and mutant enzymes using fluorogenic substrates and stopped-flow kinetics .

Q. What experimental approaches validate the therapeutic potential of d-Alanyl-l-alanine-targeting enzymes against antibiotic-resistant pathogens?

  • Methodological Answer : Use in vitro bacteriolytic assays to quantify enzyme efficacy against clinical isolates (e.g., Enterococcus faecium). For in vivo validation, employ murine infection models to assess survival rates and bacterial load reduction. Lood et al. (2014) demonstrated that a d-Ala-d-Ala-specific endopeptidase reduced streptococcal bacteremia by >90% in mice, supported by histopathology and cytokine profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.